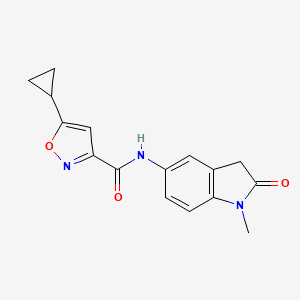

5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-19-13-5-4-11(6-10(13)7-15(19)20)17-16(21)12-8-14(22-18-12)9-2-3-9/h4-6,8-9H,2-3,7H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZBGPHBICSQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved by cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions.

Introduction of the indolinone moiety: This step involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid as a catalyst under reflux conditions in methanol.

Coupling of the cyclopropyl group: The final step involves the coupling of the cyclopropyl group to the isoxazole-indolinone intermediate using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential:

- Mechanism of Action : It selectively targets cancer cells by inhibiting pathways critical for cell proliferation and survival, showing minimal toxicity to normal cells.

- In Vitro Assays : The compound exhibits dose-dependent inhibition of cancer cell growth across various lines, including breast and lung cancer cells. For instance, it has demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells after 48 hours of treatment.

Induction of Apoptosis

The compound has also been shown to induce apoptosis in cancer cells, which is crucial for effective cancer therapies. This effect is mediated through the activation of specific signaling pathways that lead to programmed cell death.

Case Studies

Several case studies have explored the biological effects of this compound:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 15 µM | 2023 |

| Apoptosis Induction | Assess apoptosis in cancer cells | Significant increase in apoptotic markers | 2024 |

| Selective Toxicity | Compare effects on normal vs. cancer cells | Minimal toxicity to normal cells observed | 2024 |

Interaction Studies

Research indicates that 5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide interacts with various biological targets:

- Binding affinity studies reveal its potential as a lead compound in drug discovery efforts targeting complex diseases.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Structural and Physicochemical Analysis

The following table summarizes key structural and molecular differences between the target compound and analogs from literature:

Key Observations

Heterocyclic Core Variations: The target compound’s isoxazole-indolinone hybrid contrasts with thiazol-oxazolidine systems in and thiophene-isoxazole in . Isoxazole’s lower basicity compared to thiazol may reduce off-target interactions, while indolinone’s lactam could improve binding specificity. Thiophene-containing analogs (e.g., GSK2830371) exhibit smaller molecular weights (~461 Da) compared to urea-linked derivatives (1066 Da), suggesting divergent pharmacokinetic profiles .

Substituent Effects: Cyclopropyl (target compound) vs. Cyclopentyl may prolong half-life but limit membrane permeability . Indolinone vs. thiophene: Indolinone’s hydrogen-bonding capacity may favor interactions with polar enzyme pockets, whereas thiophene’s electron-rich structure could modulate redox properties.

Molecular Weight and Complexity :

- The urea-linked compound in (MW 1066.68) exceeds typical drug-like thresholds (500 Da), likely limiting oral bioavailability. In contrast, the target compound and GSK2830371 (MW ~300–500 Da) align better with Lipinski’s rules for drug-likeness .

Biological Activity

5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide is a synthetic compound characterized by a unique structural framework comprising a cyclopropyl group, an isoxazole ring, and an indolinone moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment.

Structural Characteristics

The molecular formula of this compound indicates its complex nature, which contributes to its pharmacological properties. The presence of the isoxazole ring enhances the compound's stability and reactivity, making it a promising candidate for various therapeutic applications.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. It induces apoptosis in cancer cells, highlighting its potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Huh7 | 4.7 | Induces apoptosis |

| MCF7 | 8.3 | Cell cycle arrest |

| HCT116 | 3.8 | Inhibition of CDK4 |

The compound has been shown to cause cell cycle arrest at the G0/G1 phase and decrease levels of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle progression .

The mechanisms underlying the anticancer effects of this compound include:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, a critical pathway for eliminating malignant cells.

- Cell Cycle Arrest : By inhibiting key regulatory proteins like CDK4, it disrupts the normal cell cycle, preventing cancer cell proliferation.

Comparative Analysis with Similar Compounds

Several derivatives and analogs of isoxazole have been synthesized and evaluated for their biological activities. A comparison table is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-5-cyclopropylisoxazole | Bromine substitution on isoxazole ring | Enhanced reactivity; potential anticancer |

| N-Cyclopropylisoxazole derivatives | Varying substituents on isoxazole ring | Diverse biological activities |

| Indole-3-isoxazole derivatives | Indole core with isoxazole functionality | Potent anticancer activity |

These comparisons illustrate how structural modifications can influence biological activity, emphasizing the unique position of this compound in drug discovery .

Case Studies

In a study focusing on indole-isoxazole hybrids, compounds similar to 5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compound 5a demonstrated an IC50 value of 2.3 µM against liver cancer cells, significantly lower than values observed in normal epithelial cells .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step reactions, including cyclopropane introduction, isoxazole ring formation, and carboxamide coupling. Catalysts like Mo(CO)6 facilitate cyclization, while lithium aluminum hydride aids in methyl group introduction . Optimization requires adjusting solvent polarity (e.g., DMF for solubility) and temperature (60–100°C for cyclopropanation). Reaction progress can be monitored via TLC or HPLC .

Table 1: Example Reaction Optimization Parameters

| Step | Catalyst/Reagent | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Cyclopropanation | Mo(CO)6 | Toluene | 80°C | 60–75% |

| Isoxazole Formation | LiAlH4 | THF | 0–25°C | 70–85% |

| Carboxamide Coupling | EDCI/HOBt | DMF | RT | 65–80% |

Q. How can the molecular structure of this compound be characterized to confirm regioselectivity and functional group orientation?

- Answer : X-ray crystallography (e.g., via Acta Crystallographica protocols) resolves stereochemistry, while NMR (¹H/¹³C) identifies proton environments and substituent positions. IR spectroscopy confirms carbonyl (C=O) and amide (N-H) stretches .

Advanced Research Questions

Q. What methodologies are effective for analyzing discrepancies in reaction yields during scale-up synthesis?

- Answer : Statistical experimental design (e.g., factorial design) identifies critical variables (e.g., stirring rate, reagent purity). HPLC-MS detects byproducts, while kinetic studies (e.g., Arrhenius plots) evaluate temperature-dependent side reactions . Contradictions in yields may arise from solvent impurities or incomplete catalyst activation .

Q. How can computational modeling enhance the design of derivatives with improved pharmacological activity?

- Answer : Density Functional Theory (DFT) predicts electron distribution at the isoxazole and indolinone moieties, guiding modifications for target binding. Molecular dynamics simulations assess protein-ligand stability (e.g., with kinase domains). ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthetic routes .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition assays?

- Answer :

- Kinetic Studies : Measure values via Lineweaver-Burk plots using varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and enthalpy changes.

- X-ray Crystallography : Resolves ligand-enzyme co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How can stability studies determine optimal storage conditions to prevent degradation?

- Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. HPLC tracks decomposition products, while DSC (Differential Scanning Calorimetry) assesses thermal stability. Lyophilization or storage under argon at -20°C minimizes hydrolysis of the carboxamide group .

Methodological Considerations

Q. What statistical methods improve experimental design for reaction optimization?

- Answer : Central Composite Design (CCD) or Box-Behnken models reduce trial numbers while testing interactions between variables (e.g., pH, catalyst loading). ANOVA identifies significant factors, and response surface methodology (RSM) predicts optimal conditions .

Q. How are intermediates isolated and characterized during multi-step synthesis?

- Answer : Flash chromatography (silica gel, hexane/EtOAc gradients) purifies intermediates. High-resolution MS confirms molecular weights, while NOESY NMR spectra determine spatial arrangements of substituents .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the biological activity of structurally similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.